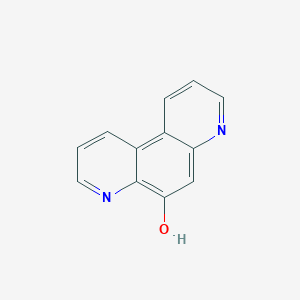

4,7-Phenanthrolin-5-ol

Description

Historical Trajectories in Phenanthroline Chemistry

The history of phenanthroline chemistry dates back to the late 19th century. The first synthesis of the parent compound, 1,10-phenanthroline (B135089), was reported by F. Blau in 1898. researchgate.net This was achieved through a double Skraup reaction, a method involving the reaction of glycerol (B35011) with an aromatic amine (like o-phenylenediamine) in the presence of sulfuric acid and an oxidizing agent. researchgate.net This discovery was pivotal, as it was soon recognized that 1,10-phenanthroline could form a deeply colored and stable complex with ferrous ions (Fe²⁺). researchgate.netnih.gov This property led to its rapid adoption as a sensitive and reliable colorimetric reagent for the quantitative analysis of iron and as a redox indicator, known as "ferroin". researchgate.netnih.gov

Throughout the 20th century, research expanded significantly, with chemists developing various synthetic methods to create substituted phenanthroline derivatives. researchgate.net Early work by researchers like Halcrow and Kermack in the 1940s explored the synthesis of new phenanthroline compounds with the aim of developing antimalarial agents, building upon the known efficacy of quinoline-based drugs. nih.gov These foundational studies demonstrated that the phenanthroline ring could be functionalized at various positions, paving the way for the systematic modification of its chemical and physical properties. nih.govbldpharm.com The development of new synthetic strategies, such as the Friedländer condensation and modern cross-coupling reactions like the Sonogashira coupling, has made a wide variety of substituted phenanthrolines, including those functionalized at the 4- and 7-positions, more accessible. researchgate.netresearchgate.netnih.gov

Significance of Phenanthroline Scaffolds in Advanced Materials and Biological Systems Research

The rigid, planar, and electron-deficient structure of the phenanthroline scaffold, combined with its exceptional metal-chelating ability, makes it a privileged platform in diverse scientific fields. bldpharm.comsioc-journal.cn Its derivatives are integral to the design of functional molecules for advanced materials and for probing biological systems.

In materials science , phenanthroline derivatives are extensively used as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net Their structural rigidity and thermal stability contribute to the durability and performance of these devices. The ability to tune their photophysical properties, such as absorption and emission wavelengths, through chemical modification has led to the development of novel fluorescent materials and sensors. nih.gov Furthermore, their capacity to act as ligands allows for the construction of metal-organic frameworks (MOFs), which are porous materials with high potential for gas storage, separation, and catalysis. nih.gov

In biological systems research and medicinal chemistry , phenanthrolines are of immense interest. Their planar structure allows them to intercalate between the base pairs of DNA, a property that has been exploited in the design of DNA probes and potential anticancer agents. researchgate.netchemimpex.com The metal complexes of phenanthroline, particularly copper complexes, can act as chemical nucleases, capable of cleaving DNA under certain conditions. mdpi.com This has made them valuable tools for studying DNA structure and has provided a basis for developing novel therapeutic strategies. sioc-journal.cnmdpi.com Derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, and antiplasmodial properties. nih.govnih.govmaynoothuniversity.ie

The table below summarizes key application areas of phenanthroline-based compounds.

Table 1: Major Research Applications of Phenanthroline Scaffolds| Field of Application | Specific Use | Key Property Leveraged |

|---|---|---|

| Analytical Chemistry | Colorimetric metal ion detection, Redox indicators | Strong and specific metal chelation, Intense color of complexes nih.gov |

| Materials Science | Electron-transport layers in OLEDs, Fluorescent sensors | Electron-deficient aromatic system, Tunable photophysics researchgate.netnih.gov |

| Building blocks for Metal-Organic Frameworks (MOFs) | Rigid structure, Strong coordination bonds nih.gov | |

| Medicinal Chemistry | Anticancer agents, DNA probes | DNA intercalation, Nuclease activity of metal complexes researchgate.netchemimpex.commdpi.com |

| Antimicrobial and Antiviral agents | Inhibition of metalloenzymes, Membrane interaction maynoothuniversity.ie | |

| Catalysis | Ligands for transition metal catalysts | Formation of stable, reactive metal centers sioc-journal.cn |

Rationale for Focused Investigation on 4,7-Phenanthrolin-5-ol Derivatives

The specific focus on derivatives of this compound stems from the unique combination of structural features that this particular isomer offers. The rationale for its investigation is multifaceted, combining the established utility of the phenanthroline core with the targeted influence of its substitution pattern.

Modulation of Electronic Properties: The placement of nitrogen atoms at the 4 and 7 positions alters the electronic distribution within the aromatic system compared to the more common 1,10-phenanthroline. The introduction of a hydroxyl group at the 5-position, a bay-region site, further modulates the electronic and photophysical properties. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing intermolecular interactions, solubility, and the binding affinity of the ligand to metal ions or biological targets.

Strategic Vector for Functionalization: The hydroxyl group at the 5-position serves as a convenient chemical handle for further derivatization. It can be converted into an ether or ester, or used as a directing group for other transformations. This allows for the attachment of various functional side chains, which can be used to fine-tune properties such as solubility, lipophilicity, and biological targeting. For instance, research on related 5-hydroxy-1,10-phenanthroline structures has shown that this position can be used to attach alkyl chains to create amino-ether derivatives with significant antiplasmodial activity. nih.gov

Enhanced Biological and Material Potential: The specific substitution pattern can lead to novel applications. In materials science, the extended π-conjugation in 4,7-disubstituted phenanthrolines can be exploited to create new fluorescent materials with desirable emission properties. nih.gov In medicinal chemistry, the introduction of a hydroxyl group can alter the way the molecule interacts with biological macromolecules. For example, the synthesis of amino-alcohol derivatives from 5,6-epoxy-1,10-phenanthroline (which yields a 5-hydroxy-6-amino structure) has been shown to produce compounds with potent in vivo antiplasmodial effects against Plasmodium berghei. nih.gov This suggests that the hydroxyl functionality in close proximity to the phenanthroline core is a promising feature for developing new therapeutic agents.

The table below presents data on representative 4,7- and 5-substituted phenanthroline derivatives, highlighting the properties that underscore the rationale for their study.

Table 2: Properties of Selected Substituted Phenanthroline Derivatives| Compound Name | Key Structural Feature | Investigated Application / Property | Finding / Observation | Reference |

|---|---|---|---|---|

| 4,7-Diphenyl-1,10-phenanthroline (B7770734) | Phenyl groups at C4 and C7 | Synthesis via Skraup reaction | Achieved high yield (82%) synthesis, demonstrating feasibility of C4/C7 functionalization. | sioc-journal.cn |

| 4,7-Dichloro-1,10-phenanthroline (B1630597) | Chloro groups at C4 and C7 | Precursor for Sonogashira coupling | Serves as a cost-effective starting material for conjugation-extended ligands. | researchgate.net |

| 6-(3-(dibutylamino)propylamino)-5,6-dihydro-1,10-phenanthroline-5-ol | Amino-alcohol at C5/C6 | Antiplasmodial activity | Showed 90.58% suppression of P. berghei in mice. | nih.gov |

| 4-(1,10-phenanthroline-5-yloxy)-N,N-dipropylbutan-1-amine | Amino-ether at C5 | Antiplasmodial activity | Showed 88.32% suppression of P. berghei in mice. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

947-74-0 |

|---|---|

Molecular Formula |

C12H8N2O |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

4,7-phenanthrolin-5-ol |

InChI |

InChI=1S/C12H8N2O/c15-11-7-10-8(3-1-5-13-10)9-4-2-6-14-12(9)11/h1-7,15H |

InChI Key |

AZXNNKOTGWRRQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC=NC3=C(C=C2N=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4,7 Phenanthrolin 5 Ol and Its Derivatives

Strategies for the Construction of the Phenanthroline Core Precursors

The synthesis of the target compound is fundamentally reliant on the initial construction of a substituted 1,10-phenanthroline (B135089) framework. This process involves establishing the tricyclic heteroaromatic system, followed by the introduction of substituents at the 4- and 7-positions, which are crucial for subsequent transformations.

Traditional Approaches to Phenanthrene (B1679779) Nucleus Synthesis

The phenanthrene nucleus, the core structure of phenanthrolines, can be synthesized through several classical methods that involve the formation and subsequent aromatization of its fused rings. quimicaorganica.org These traditional strategies provide the foundational chemistry for building polycyclic aromatic systems.

Two of the most recognized methods are the Haworth synthesis and the Bardhan-Sengupta synthesis. quimicaorganica.orgresearchgate.net

Haworth Synthesis : This method typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.org The reaction temperature is a key factor; conducting the reaction above 60°C ensures acylation occurs at the C-2 (beta) position of naphthalene. quimicaorganica.org Subsequent steps involve reduction and cyclization to form the third ring, though a drawback is the potential formation of isomers during the final cyclization step. quimicaorganica.org

Bardhan-Sengupta Synthesis (1932) : This approach offers a more regiospecific cyclization. quimicaorganica.org It involves the cyclization of an alcohol on a benzene (B151609) ring, catalyzed by phosphorus pentoxide, followed by aromatization using selenium and heat. quimicaorganica.org This method avoids the traditional Friedel-Crafts alkylation for cyclization, thus preventing the formation of unwanted isomers. quimicaorganica.org Another classical approach is the Pschorr synthesis, which utilizes o-nitrobenzaldehyde and phenylacetic acid as precursors. researchgate.net

| Synthetic Method | Key Precursors | Key Reagents/Conditions | Primary Characteristic |

|---|---|---|---|

| Haworth Synthesis | Naphthalene, Succinic anhydride | Friedel-Crafts acylation (>60°C), Reduction, Cyclization | Risk of isomer formation during cyclization. quimicaorganica.org |

| Bardhan-Sengupta Synthesis | Substituted cyclohexanol (B46403) tethered to an aromatic ring | Phosphorus pentoxide, Selenium, Heat | Regiospecific cyclization avoids isomer formation. quimicaorganica.org |

| Pschorr Synthesis | o-Nitrobenzaldehyde, Phenylacetic acid | Diazotization, Reduction (Copper) | Proceeds via a diazonium salt intermediate. researchgate.net |

Development of 4,7-Disubstituted Phenanthroline Precursors

Modern synthetic strategies often focus on building the phenanthroline core with pre-installed functional groups that facilitate further modification. A highly effective method for generating 4,7-disubstituted phenanthroline precursors involves a multi-step condensation process. mdpi.comresearchgate.net

This synthesis starts with the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), orthoesters, and ortho-phenylenediamine derivatives. mdpi.comresearchgate.net This is followed by a sequence of thermal cyclization and decarboxylation. researchgate.net The resulting intermediate can then be treated with refluxing phosphoryl chloride (POCl₃) to replace carbonyl groups at the C4 and C7 positions with chlorine atoms, yielding 4,7-dichloro-1,10-phenanthroline (B1630597) in high yield. researchgate.net This dichloro-derivative is a versatile intermediate, as the chlorine atoms can be readily replaced in subsequent nucleophilic substitution reactions. researchgate.netnih.gov

This method is compatible with a variety of functional groups on the starting materials, including esters, nitriles, alkyl groups, and other halogens. researchgate.net The resulting 4,7-dichloro-1,10-phenanthroline serves as a key precursor for a wide range of derivatives. mdpi.comresearchgate.netresearchgate.netgrafiati.com For instance, it can be used in Sonogashira coupling reactions to introduce alkyne-based conjugated systems at the 4- and 7-positions, significantly expanding the potential for creating complex functional materials. researchgate.net

Regioselective Functionalization at the C-5 Position: Introduction of the Hydroxyl Moiety

With a suitable 4,7-disubstituted phenanthroline precursor in hand, the next critical step is the regioselective introduction of a hydroxyl group at the C-5 position. This can be achieved through various chemical transformations.

Conversion from Precursor Functionalities (e.g., ester, nitrile groups)

Functional groups such as nitriles and esters can serve as synthetic handles that can be converted into a hydroxyl group, although this often involves multiple steps.

Nitrile Group Conversion : A nitrile group (-CN) is a valuable precursor in organic synthesis. researchgate.net It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org The resulting carboxylic acid can then potentially be converted to a hydroxyl group, for example, through a Curtius rearrangement followed by hydrolysis, though this is a multi-step process. The hydrolysis of a nitrile group on a phenanthroline core has been reported. mdpi.com

Ester Group Conversion : Esters can be converted to alcohols via reduction. chemistrysteps.com Strong reducing agents like lithium aluminium hydride (LiAlH₄) can reduce an ester to a primary alcohol. chemistrysteps.comlibretexts.org The reaction involves two additions of a hydride to the carbonyl carbon. chemistrysteps.com Alternatively, using a less reactive reducing agent like diisobutylaluminum hydride (DIBALH), especially at low temperatures, can stop the reaction at the aldehyde stage. libretexts.org

A more direct route to a C-5 hydroxylated phenanthroline involves starting with 5,6-epoxy-1,10-phenanthroline. nih.gov Ring-opening of this epoxide with an amine, for example, can yield a 5-hydroxy-6-amino-5,6-dihydro-1,10-phenanthroline derivative. nih.gov Additionally, selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline has been shown to produce 7-chloro-4-hydroxy-1,10-phenanthroline, demonstrating that direct hydrolysis can be a viable, regioselective method for introducing a hydroxyl group onto the phenanthroline ring. researchgate.net

Hydroxylation Techniques for Phenanthroline Derivatives

Direct hydroxylation offers a more streamlined approach to introducing a hydroxyl group. Copper-catalyzed hydroxylation of aryl halides has emerged as an effective and environmentally friendly method. researchgate.netrsc.org This protocol can be applied to aryl bromides and electron-deficient aryl chlorides, using a water solution of a hydroxide (B78521) source. researchgate.netrsc.org Notably, these reactions are often catalyzed by a Cu₂O/phenanthroline system, specifically using 4,7-dihydroxy-1,10-phenanthroline as a ligand. researchgate.netrsc.org The success of a phenanthroline-based ligand in this catalytic system suggests its applicability for the direct hydroxylation of halogenated phenanthroline precursors.

Derivatization Strategies for 4,7-Phenanthrolin-5-ol

Once this compound or a related hydroxy-phenanthroline is synthesized, its hydroxyl group serves as a reactive site for further derivatization, allowing for the synthesis of a diverse range of new compounds. medchemexpress.com The hydroxyl group can be converted into an ether or ester, or participate in other reactions to attach new functional moieties.

Cross-Coupling Reactions at C-4 and C-7 Positions (e.g., Sonogashira coupling)

Cross-coupling reactions are a powerful tool for the C-C bond formation, enabling the introduction of a wide range of substituents onto the phenanthroline core. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to phenanthroline systems. researchgate.net

Starting from 4,7-dichloro-1,10-phenanthroline, Sonogashira coupling provides a route to 4,7-disubstituted conjugation-extended ligands. researchgate.net A notable modification to the standard Sonogashira conditions for the successful synthesis of these ligands involves increasing the concentration of the copper(I) co-catalyst. researchgate.net This approach represents a significant advancement for backside substitution of the phenanthroline ring. researchgate.net

The general Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net The reaction tolerates a variety of functional groups on the alkyne coupling partner, allowing for the synthesis of a diverse library of 4,7-disubstituted phenanthrolines.

| Starting Material | Alkyne | Catalyst System | Product | Reference |

| 4,7-dichloro-1,10-phenanthroline | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | 4,7-dialkynyl-1,10-phenanthroline | researchgate.net |

Synthesis of Conjugation-Extended and Macrocyclic Phenanthrolines

The synthesis of phenanthrolines with extended conjugation and macrocyclic architectures is of great interest for applications in materials science and supramolecular chemistry. The functionalization at the 4 and 7 positions provides ideal anchor points for building these larger systems.

The preparation of various 4,7-bisalkynylated phenanthrolines serves as a key step in the synthesis of macrocyclic mono- and bisphenanthrolines with exo-coordination sites. These bisalkynylated derivatives can be synthesized via Sonogashira coupling from 4,7-dihalophenanthrolines. Once obtained, these building blocks can undergo further reactions, such as intramolecular coupling or condensation with other bifunctional molecules, to form macrocycles.

| Precursor | Reaction Type | Product Class | Reference |

| 4,7-bisalkynylated phenanthrolines | Intramolecular coupling/condensation | Macrocyclic phenanthrolines | |

| 4,7-bis(4-hydroxyphenoxy)phenanthroline | Cyclization | Macrocyclic bisphenanthrolines |

Formation of Schiff Base Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands. Phenanthroline derivatives containing aldehyde or amine functionalities are excellent precursors for the synthesis of novel Schiff base ligands.

For instance, 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline can be reacted with various primary amines to yield the corresponding diimine Schiff bases. researchgate.net The reaction is typically carried out in a suitable solvent like toluene (B28343) with the presence of molecular sieves to remove the water formed during the reaction. researchgate.net Similarly, amino-substituted phenanthrolines can be condensed with aldehydes to form Schiff bases. A new Schiff base ligand has been synthesized from the reaction of 5-amino-1,10-phenanthroline with 4'-formylbenzo-15-crown-5. thieme.de

These Schiff base ligands can then be used to form complexes with a variety of metal ions.

| Phenanthroline Precursor | Reagent | Product Type | Reference |

| 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline | Primary Amines | Diimine Schiff Bases | researchgate.net |

| 5-amino-1,10-phenanthroline | 4'-formylbenzo-15-crown-5 | Crown Ether Schiff Base | thieme.de |

Development of Bis-Phenanthroline Systems (e.g., diazo-diphenanthrolines)

The construction of molecules containing two or more phenanthroline units, often referred to as bis-phenanthroline systems, leads to ligands with unique coordination properties. These systems can be designed to bind multiple metal centers or to create specific spatial arrangements of metal ions.

The synthesis of bis-phenanthrolines can be achieved by coupling two phenanthroline units together. This can be accomplished through various coupling reactions, depending on the functional groups present on the phenanthroline precursors. For example, diazotization of an amino-phenanthroline followed by a coupling reaction can lead to the formation of diazo-diphenanthrolines. The synthesis of macrocyclic bisphenanthrolines has also been reported, often involving the cyclization of two phenanthroline-containing building blocks.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and functionalize phenanthrolines is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of kinetic analysis, isotopic labeling, and computational modeling.

For the Sonogashira coupling reaction on the phenanthroline core, a proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halogen) of the phenanthroline. This is followed by a transmetalation step with the copper(I) acetylide, which is formed from the terminal alkyne and the copper(I) co-catalyst. Reductive elimination from the resulting palladium(II) complex then yields the alkynylated phenanthroline and regenerates the palladium(0) catalyst. researchgate.net The increased concentration of the copper(I) co-catalyst likely facilitates the formation of the copper acetylide and enhances the rate of the transmetalation step. researchgate.net

Mechanistic studies on palladium-catalyzed cycloisomerization and cyclization/hydrosilylation of dienes using phenanthroline-based ligands have established that these transformations proceed through the intramolecular carbometalation of an alkyl olefin chelate complex. These insights into the reaction mechanism are valuable for controlling the regio- and stereoselectivity of the products.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4,7-Phenanthrolin-5-ol, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to reveal distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 7.0 and 9.5 ppm, characteristic of phenanthroline systems. chemicalbook.commdpi.com The coupling constants (J) between adjacent protons would elucidate the substitution pattern on the rings. The proton on the carbon bearing the hydroxyl group (C6-H) would likely appear as a singlet, while the other protons would exhibit doublet or doublet of doublets splitting patterns depending on their neighbors. The hydroxyl (-OH) proton itself would present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 12 distinct signals would be expected, corresponding to the carbon atoms of the phenanthroline core. chemicalbook.com The carbon atom bonded to the hydroxyl group (C-5) would be significantly shifted downfield compared to its unsubstituted counterpart due to the deshielding effect of the oxygen atom. Carbons adjacent to the nitrogen atoms (e.g., C-3, C-8) would also show characteristic downfield shifts. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms in the heterocyclic rings. This technique is valuable for studying the electronic environment and bonding of the nitrogen atoms within the phenanthroline structure and can be used to investigate protonation or coordination events. mdpi.comnih.gov

Expected NMR Data for this compound While specific experimental data for this compound is not available in the cited literature, the table below outlines the expected regions for the signals based on analysis of similar phenanthroline derivatives.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| ¹H | 7.0 - 9.5 | s, d, dd | Aromatic protons on the phenanthroline core. |

| ¹H | Variable | br s | Hydroxyl proton, position is solvent-dependent. |

| ¹³C | 115 - 160 | - | Aromatic and heteroaromatic carbons. |

| ¹³C | ~150-165 | - | C-5 carbon attached to the hydroxyl group. |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups and study molecular vibrations. The FTIR spectrum of this compound would display several characteristic absorption bands. A prominent, broad band would be expected in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. jecst.org

The aromatic region of the spectrum would be complex, featuring:

Aromatic C-H stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp absorptions between 1400 and 1650 cm⁻¹ are characteristic of the phenanthroline ring system. jecst.orgresearchgate.net

C-O stretching: A strong band in the 1200-1300 cm⁻¹ region, confirming the presence of the phenol-like hydroxyl group.

Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region can help confirm the substitution pattern of the aromatic rings.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| >3000 (sharp) | C-H Stretch | Aromatic |

| 1400-1650 | C=C and C=N Stretch | Phenanthroline Ring |

| 1200-1300 | C-O Stretch | Phenolic C-O |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O), the calculated monoisotopic mass is 196.0637 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, typically with an accuracy of a few parts per million, which serves as definitive proof of the molecular formula. mdpi.comnih.gov

Electron Ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z = 196. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or a hydrogen cyanide (HCN, 27 Da) molecule, which are common fragmentation pathways for phenolic and nitrogen-containing heterocyclic compounds, respectively. These fragmentation patterns provide valuable structural information that complements NMR and IR data.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₂H₈N₂O | - |

| Molecular Weight | 196.21 g/mol | - |

| Calculated Exact Mass | 196.0637 Da | HRMS |

| Expected Molecular Ion (M⁺) | m/z 196 | MS |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of a molecule, which are determined by its electronic structure. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show strong absorption bands in the ultraviolet region. cardiff.ac.uk These bands correspond to π → π* electronic transitions within the extended aromatic system of the phenanthroline core. rsc.org The introduction of the hydroxyl group, an auxochrome, may cause a slight red-shift (bathochromic shift) of these absorption bands compared to the parent 4,7-phenanthroline (B189438). iosrjournals.org

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many phenanthroline derivatives are known to be luminescent. Upon excitation at one of its absorption maxima, this compound may exhibit fluorescence, with the emission spectrum typically being a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. rsc.org

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray Diffraction (XRD). If a suitable single crystal of this compound can be grown, XRD analysis can provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of adjacent molecules. nih.gov This technique would confirm the planarity of the phenanthroline ring system and reveal the crystal packing arrangement, offering unparalleled insight into its solid-state structure. researchgate.netnorthwestern.edu

Electrochemical Characterization using Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. The phenanthroline core is known to be redox-active. nih.gov A cyclic voltammogram of this compound, typically recorded in a non-aqueous solvent with a supporting electrolyte, would reveal the potentials at which the molecule undergoes oxidation and reduction. The hydroxyl group, being an electron-donating group, would likely make the molecule easier to oxidize compared to the unsubstituted 4,7-phenanthroline. The potentials for these redox processes are crucial for applications in areas such as coordination chemistry, catalysis, and materials science. researchgate.netresearchgate.net

Coordination Chemistry of 4,7 Phenanthrolin 5 Ol Based Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on the 4,7-phenanthrolin-5-ol framework is guided by the interplay of its fundamental coordination mechanisms and the specific influence of its substituents.

Like its parent compound, 1,10-phenanthroline (B135089), this compound functions as a robust bidentate, N,N'-chelating ligand. nih.govwikipedia.org The two nitrogen atoms of the heterocyclic system are pre-organized for coordination, allowing them to bind to a metal ion to form a stable five-membered chelate ring. wikipedia.org This chelating behavior is a foundational aspect of its coordination chemistry, forming stable complexes with a wide range of transition metals. nih.govwikipedia.org The planarity of the phenanthroline system facilitates electron delocalization within the metal-ligand ensemble. wikipedia.org This fundamental N,N'-chelation is observed in numerous phenanthroline complexes with metals such as rhodium, platinum, and iron. nih.govwikipedia.org

The hydroxyl group at the C-5 position is not merely a passive substituent; it actively influences the electronic properties, coordination geometry, and selectivity of the ligand. Computational studies on phenanthroline ligands with phenol (B47542) substitutions at the 4th and 5th positions have shown that these modifications significantly impact their extraction capabilities and selectivity, for instance, in the separation of Am(III) from Eu(III) ions. The presence of the hydroxyl group can alter the donor-acceptor interactions within the resulting metal complexes.

In some systems, a hydroxyl group in proximity to the coordination site can enhance chelating properties and may even participate directly in metal binding after deprotonation, creating a bidentate N,O- or tridentate N,N',O-coordination mode, depending on the metal ion and reaction conditions. This can lead to the formation of polynuclear or structurally unique complexes.

Beyond primary coordination to a metal center, complexes of this compound are capable of forming higher-order structures through non-covalent interactions. mdpi.com The two primary forces driving this self-assembly are hydrogen bonding and π-π stacking. mdpi.combeilstein-journals.org

Hydrogen Bonding: The C-5 hydroxyl group is a prime site for acting as both a hydrogen bond donor and acceptor. This allows for the formation of intricate hydrogen-bonding networks between adjacent metal complexes or with solvent molecules, stabilizing the crystal lattice. mdpi.com These interactions can guide the assembly of molecules into specific one-, two-, or three-dimensional architectures. mdpi.com

Complexation with Transition Metals and Their Derivatives

The dual functionality of this compound allows for rich and varied coordination chemistry with transition metals like ruthenium, copper, and cobalt.

Ruthenium(II) polypyridyl complexes are of immense interest for their photochemical and photophysical properties. mdpi.comresearchgate.net The standard synthetic route to heteroleptic ruthenium complexes involves the reaction of a precursor like [Ru(phen)₂Cl₂] with the third ligand, in this case, this compound, often by refluxing in a suitable solvent like ethanol (B145695) or ethylene (B1197577) glycol. ineosopen.org This would yield a complex with the general formula [Ru(phen)₂(this compound)]²⁺.

Table 1: Representative Ruthenium(II) Polypyridyl Complexes & Properties

| Complex Type | Precursor | Typical Reaction | Key Properties | References |

|---|---|---|---|---|

| Heteroleptic Polypyridyl | [Ru(phen)₂Cl₂] | Ligand substitution | Photoluminescent, Redox-active | mdpi.comineosopen.org |

Furthermore, the phenanthroline framework can undergo cyclometalation, a reaction where a C-H bond on a ligand is activated and forms a direct C-metal bond, creating a highly stable metallacycle. rsc.org In the context of this compound, a C-H bond adjacent to the coordinating nitrogens (e.g., at the C-3 or C-8 position) could potentially be activated. This process is often facilitated by a basic ancillary ligand, such as a carboxylate, which acts as a proton shuttle. acs.org Such cyclometalated ruthenium complexes have shown significant applications in catalysis and materials science. rsc.org

The coordination chemistry of this compound with copper(II) and cobalt(II) is characterized by the formation of stable, often vividly colored, complexes with distinct geometries.

Copper(II) Complexes: Copper(II) readily forms complexes with phenanthroline-based ligands. nih.govulisboa.pt The resulting complexes, such as [Cu(this compound)₂]²⁺ or mixed-ligand species like [Cu(this compound)(L')]ⁿ⁺ (where L' is another ligand), typically exhibit distorted square planar or square pyramidal geometries. ulisboa.ptnih.gov The complexation is often studied using spectroscopic techniques like UV-Vis and EPR, which provide information on the coordination environment of the Cu(II) ion. ulisboa.pt The interaction can be pH-dependent, especially given the acidic proton of the hydroxyl group, which can deprotonate to form a more stable chelate. Ternary copper(II) complexes involving phenanthroline and an amino acid like cysteine have been synthesized and characterized, with the resulting complex showing a distorted square pyramidal geometry. ulisboa.ptacs.org

Cobalt(II) Complexes: Cobalt(II) complexation with phenanthroline ligands is highly dependent on the stoichiometry and reaction conditions. d-nb.info Reaction of a cobalt(II) salt with one or two equivalents of a phenanthroline ligand can lead to mono- or bis-chelated species, while a threefold excess typically yields the tris-chelate complex, [Co(phen)₃]²⁺. d-nb.info The speciation of cobalt(II) phenanthroline complexes has been shown to be a function of both pH and the steric bulk of substituents on the phenanthroline ring. acs.org For this compound, one would expect the formation of octahedral species such as [Co(this compound)₃]²⁺ or [Co(this compound)₂(H₂O)₂]²⁺. The hydroxyl group could potentially influence the formation of binuclear or polynuclear structures through bridging. nih.gov

Table 2: Spectroscopic and Structural Data for Representative Cu(II) and Co(II) Phenanthroline Complexes

| Metal Ion | Complex Example | Geometry | Characterization Highlights | References |

|---|---|---|---|---|

| Cu(II) | [Cu(phen)(L-histidine)]⁺ | Distorted Square Pyramidal | ESI-MS, UV-Vis, EPR, X-ray crystallography | ulisboa.pt |

| Cu(II) | [Cu(sal)(phen)] | - | Induces ROS production and apoptosis | nih.gov |

| Co(II) | [(phen)₂Co(μ-Cl)₂Co(phen)₂]²⁺ | Binuclear, Octahedral Co | X-ray crystallography, IR spectroscopy | d-nb.info |

| Co(II) | [Co(4′–NO₂–fen)₂(phen)(MeOH)₂] | Mononuclear, Octahedral | IR, UV-Vis spectroscopy | nih.gov |

Zinc(II), Cadmium(II), Nickel(II), and Mercury(II) Coordination Architectures

An extensive search of peer-reviewed chemical literature and databases did not yield specific studies detailing the coordination architectures of Zinc(II), Cadmium(II), Nickel(II), or Mercury(II) with this compound as a ligand.

For context, the coordination chemistry of the parent ligand, 4,7-phenanthroline (B189438) , with these metals has been investigated. In these cases, 4,7-phenanthroline typically acts as a bridging bidentate ligand, linking metal centers to form one-dimensional coordination polymers. For instance, reactions of M(NO₃)₂ (where M = Cd, Zn, Ni) with 4,7-phenanthroline have been shown to produce coordination polymers with the general formula [M(NO₃)₂(4,7-phen)(H₂O)]∞. rsc.org In these structures, the metal ions are linked by the bridging 4,7-phenanthroline ligands, with the remaining coordination sites occupied by nitrate (B79036) and water molecules. rsc.org The presence of the hydroxyl group in this compound could potentially lead to different structural motifs, possibly involving the oxygen atom in coordination or through hydrogen bonding, but such structures have not been reported.

Similarly, no specific coordination architectures for Mercury(II) with this compound were found. Research on other phenanthroline derivatives, such as 4,7-diphenyl-1,10-phenanthroline (B7770734), with mercury(II) has shown the formation of coordination polymers, but these are not directly comparable. researchgate.net

Platinum(II) and Rhodium(III) Coordination Patterns

Specific coordination patterns for Platinum(II) and Rhodium(III) with this compound have not been reported in the scientific literature.

The coordination chemistry of these metals with other substituted phenanthrolines is, however, an active area of research, particularly for applications in medicinal chemistry. Studies have described Rhodium(III) and Iridium(III) complexes with phenanthroline ligands bearing substituents such as chloro and methyl groups at various positions. d-nb.infonih.govd-nb.info These complexes are typically octahedral. Similarly, Platinum(II) complexes with ligands like 4,7-diphenyl-1,10-phenanthroline disulfonic acid have been synthesized, generally forming square-planar or, less commonly, five-coordinate species. rsc.orgresearchgate.net These complexes are investigated for their interactions with biological macromolecules, but this research does not extend to the this compound derivative.

Formation of Coordination Polymers and Metallacalixarenes

No published research was found describing the use of this compound as a building block for the formation of coordination polymers or metallacalixarenes.

The parent ligand, 4,7-phenanthroline , is known to act as a bridging ligand to form coordination polymers with various transition metals, including Cu(I), Co(II), Cd(II), Zn(II), and Ni(II). rsc.orgnih.gov These typically form one-dimensional chains where the 4,7-phenanthroline molecule links two metal centers. The presence of the hydroxyl group on this compound could offer an additional coordination site or a hydrogen-bonding donor, potentially leading to higher-dimensional networks, but this potential has not been experimentally realized in the available literature. The formation of metallacalixarenes, which are specific macrocyclic coordination compounds, has also not been reported with this particular ligand.

Metal-Ligand Binding Studies: Thermodynamics and Kinetics

General principles of thermodynamics and kinetics are fundamental to understanding metal-ligand interactions, but applying them to this compound requires experimental data that is not currently available. youtube.comiranchembook.ir

Impact of Ligand Substitution on Coordination Affinity and Selective Interactions

There are no specific experimental studies on how substitutions on the this compound backbone affect its coordination affinity or selectivity towards different metal ions.

Computational Chemistry and Theoretical Modeling of 4,7 Phenanthrolin 5 Ol Systems

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to elucidating the electronic structure of molecules. superfri.org These approaches provide a detailed picture of electron distribution and orbital energies, which are crucial for understanding a molecule's reactivity and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. chalcogen.ro It is particularly effective for analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov For phenanthroline derivatives, DFT calculations, often using the B3LYP functional, can determine these energy levels and predict the most reactive sites within the molecule. nih.govelixirpublishers.com In 4,7-Phenanthrolin-5-ol, the nitrogen atoms and the hydroxyl group are expected to significantly influence the electron density distribution in the FMOs.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.58 | Characterized by electron density delocalized over the phenanthroline ring system, indicating potential electron acceptor regions. |

| HOMO | -5.72 | Primarily localized around the phenol (B47542) moiety and nitrogen atoms, suggesting these are the primary sites for electron donation. |

| Energy Gap (ΔE) | 4.14 | Indicates the molecule's chemical reactivity and stability. |

Note: Data are illustrative and based on typical values for similar aromatic N-heterocyclic compounds.

The redox properties of a molecule are directly related to its HOMO and LUMO energies. Theoretical methods, particularly DFT, can be employed to predict the reduction and oxidation potentials of molecules like this compound. mdpi.com The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.

Computational models can establish correlations between calculated HOMO/LUMO energies and experimentally determined redox potentials. mdpi.comresearchgate.net For instance, a linear relationship is often observed between the HOMO energy and the first oxidation potential for a series of related compounds like phenols or anilines. dntb.gov.ua These calculations typically incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with electrochemical experiments. researchgate.net

Simulation of Photophysical and Spectroscopic Properties

Computational methods are invaluable for simulating and interpreting the photophysical behavior and spectroscopic data of molecules, providing insights into their excited states and how they interact with light.

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the electronic excited states of molecules. uci.edursc.org It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and to predict UV-Vis absorption spectra. elixirpublishers.com This method allows for the characterization of different types of electronic transitions, such as π→π* or n→π*, which are common in aromatic systems like this compound.

By analyzing the molecular orbitals involved in these transitions, TD-DFT can provide detailed information about the nature of the excited states, including charge-transfer character. nih.govrsc.org The performance of TD-DFT can depend on the choice of functional, with long-range corrected functionals often providing more accurate results for systems with potential charge-transfer excitations. nih.gov

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.15 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 310 | 0.28 | HOMO-1 → LUMO (π→π*) |

Note: Data are illustrative, based on typical TD-DFT outputs for substituted phenanthrolines.

Beyond UV-Vis spectra, computational chemistry can predict other spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. scispace.com DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. scispace.com These theoretical predictions are highly valuable for assigning experimental NMR signals and confirming molecular structures. schrodinger.comgithub.io

For this compound, theoretical calculations would involve first optimizing the molecular geometry and then computing the NMR shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). scispace.com The accuracy of these predictions depends on factors like the choice of functional, basis set, and the inclusion of solvent effects. github.io

Investigation of Intermolecular and Intramolecular Interactions

Understanding the non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) is crucial for predicting its physical properties and behavior in different environments. gatech.edu

For this compound, a key intramolecular interaction is the hydrogen bond that could potentially form between the hydroxyl group at position 5 and the nitrogen atom at position 4 or 6. Computational methods can quantify the strength and geometry of such interactions. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, govern how molecules of this compound interact with each other in the solid state or with other molecules, such as solvent or biological targets. gatech.edu DFT calculations have been used to study the hydrogen bonding between the hydroxyl groups of 4,7-dihydroxyphenanthroline and the phosphate (B84403) backbone of DNA, highlighting the importance of such interactions in molecular recognition. nih.gov Similarly, computational analysis can reveal how the hydroxyl and nitrogen functionalities of this compound participate in forming extended networks through hydrogen bonds and other non-covalent forces.

Hydrogen Bonding Networks

The this compound molecule possesses distinct hydrogen bonding capabilities crucial to its structure and interactions. The hydroxyl (-OH) group at the 5-position can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). Additionally, the nitrogen atoms at the 4- and 7-positions of the phenanthroline core act as hydrogen bond acceptors.

Theoretical studies on related substituted phenanthroline derivatives illustrate the significance of these interactions. For instance, in systems like 4,7-dihydroxy-phenanthroline, the hydroxyl groups can form conventional hydrogen bonds with the oxygen atoms of sugar and phosphate backbones in DNA. This suggests that this compound could engage in similar targeted interactions with biological macromolecules. The formation of these hydrogen bonds can be a significant stabilizing factor in molecular complexes. In condensed phases, these sites facilitate the formation of extended hydrogen-bonding networks with solvent molecules (like water) or with other this compound molecules, influencing solubility and crystal packing.

π-π Stacking Interactions in Solid State and Solution

The planar, aromatic structure of the phenanthroline core in this compound makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are fundamental to the molecule's aggregation behavior in solution and its packing arrangement in the solid state. Computational models show that these interactions, while weaker than covalent or hydrogen bonds, collectively contribute significantly to the stability of supramolecular assemblies.

In the crystal structure of unsubstituted 4,7-phenanthroline (B189438), molecules are observed to form stacks. Studies of metal complexes involving phenanthroline ligands reveal various stacking modes, including parallel-displaced arrangements. The stability and geometry of these stacks are dictated by a delicate balance of attractive (quadrupole-quadrupole) and repulsive (exchange-repulsion) forces. The presence of the hydroxyl group in this compound can modulate these interactions by altering the electron distribution and quadrupole moment of the aromatic system.

Below is a table summarizing typical π-π stacking interaction parameters observed in related phenanthroline-containing structures, which serve as a model for this compound systems.

| Interaction Parameter | Typical Value Range | Description |

| Centroid-to-Centroid Distance | 3.4 Å - 3.8 Å | The distance between the geometric centers of two interacting aromatic rings. |

| Interplanar Angle | 0° - 55° | The angle between the planes of the two interacting aromatic rings. |

| Slip Angle | Varies | Describes the degree of parallel displacement between the stacked rings. |

This interactive table is based on data from computational studies of phenanthroline derivatives.

Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to define chemical concepts like atoms, bonds, and molecular structure. wikipedia.org By identifying critical points in the electron density, QTAIM can characterize the nature and strength of both covalent and non-covalent interactions within a molecular system. wikipedia.orgamercrystalassn.org

For this compound, a QTAIM analysis would provide a quantitative description of its chemical bonding. The analysis would locate bond critical points (BCPs) between covalently bonded atoms, as well as between atoms involved in weaker interactions like hydrogen bonds and π-π stacking. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For example, a negative Laplacian value is characteristic of a shared-interaction (covalent bond), while a positive value typically indicates a closed-shell interaction (like hydrogen bonds or van der Waals forces). This method allows for a precise, physically grounded understanding of the intramolecular and intermolecular forces that define the chemistry of this compound.

| QTAIM Parameter | Significance for this compound |

| Electron Density (ρ(r)) at BCP | Indicates the strength of the interaction (higher for covalent, lower for non-covalent). |

| Laplacian of Electron Density (∇²ρ(r)) at BCP | Characterizes the nature of the interaction (negative for shared/covalent, positive for closed-shell/ionic/H-bond). |

| Bond Path | A line of maximum electron density linking two nuclei, indicating a chemical interaction. |

This interactive table outlines key parameters from a conceptual QTAIM analysis.

Theoretical Insights into Reactivity and Reaction Mechanisms

Catalytic Reaction Pathway Analysis

The phenanthroline scaffold is a well-known ligand in coordination chemistry and has been explored for its catalytic activity. nbinno.com Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways through which phenanthroline-based molecules can act as catalysts. For example, phenanthroline has been shown to act as an effective nucleophilic catalyst in stereoselective glycosylation reactions. myuchem.com

Computational analysis of these systems suggests a mechanism involving a double SN2 displacement pathway. In this context, this compound could exhibit modulated catalytic activity compared to unsubstituted phenanthroline. The electron-donating nature of the hydroxyl group can increase the nucleophilicity of the ring nitrogens, potentially enhancing the catalytic rate. Furthermore, the -OH group could participate directly in the reaction mechanism by forming hydrogen bonds with the substrate or stabilizing transition states, thereby influencing the reaction's stereoselectivity and efficiency. DFT calculations can map the potential energy surface of such reaction pathways, identifying transition states and intermediates to provide a detailed, atomistic understanding of the catalytic cycle. nih.govchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org For a semi-rigid molecule like this compound, MD simulations provide critical insights into its conformational dynamics, solvation, and interactions with its environment. nih.gov By simulating the trajectory of the molecule in a solvent box (e.g., water), researchers can analyze its structural stability and flexibility. nih.gov

Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability over time.

Root Mean Square Fluctuation (RMSF): Quantifies the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. Changes in Rg can indicate conformational opening or closing. nih.gov

These simulations can reveal how the orientation of the hydroxyl group changes over time, how the molecule interacts with surrounding solvent molecules, and how it might adapt its conformation upon binding to a target, such as a protein or nucleic acid. nih.govfao.org

Prediction of Material Science Attributes

Computational modeling is increasingly used to predict the properties of new materials before their synthesis, accelerating the discovery process. rsc.org The phenanthroline framework is a known component in functional materials, including semiconductors and organic light-emitting diodes (OLEDs). myuchem.com The unique electronic properties of this compound make it a candidate for such applications.

Theoretical approaches can predict key material science attributes:

Quantum chemical calculations (DFT): Can be used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting a material's conductivity and its potential use in optoelectronic devices. researchgate.netresearchgate.net

Machine Learning and Informatics: Advanced computational techniques, such as graph neural networks, can predict a wide range of material properties (e.g., melting temperature, bulk modulus, thermal conductivity) based solely on the chemical formula and structure. rsc.org These data-driven models are trained on large databases of known materials and can be used to screen novel compounds like this compound for desired attributes. rsc.org

By applying these computational tools, it is possible to forecast the potential of this compound as a building block for functional materials in electronics, catalysis, and sensing. ui.edu.ng

Organic Semiconductor Properties

Computational studies on phenanthroline-based systems have provided valuable insights into their potential as organic semiconductors. The electronic properties of these materials are fundamentally governed by the energies of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter in determining the semiconductor's conductivity and its potential applications in electronic devices.

For the parent 1,10-phenanthroline (B135089) molecule, DFT calculations at the B3LYP/6-31++G(d,p) level of theory have determined the HOMO and LUMO energy levels to be approximately -6.26 eV and 1.43 eV, respectively, resulting in a large energy gap of 4.83 eV, which categorizes it as an insulator. researchgate.netsemanticscholar.org However, the introduction of functional groups, such as the hydroxyl group in this compound, is expected to significantly alter these values. The hydroxyl group, being an electron-donating group, would likely raise the HOMO energy level, while the effect on the LUMO level might be less pronounced. This would lead to a narrowing of the HOMO-LUMO gap, shifting the material's character from insulating towards semiconducting.

The design of phenanthroline derivatives often follows a Donor-π-Acceptor (D-π-A) motif to enhance intramolecular charge transfer (ICT), a key characteristic for efficient organic semiconductors. researchgate.netmjcce.org.mk In the case of this compound, the phenanthroline core can act as the π-bridge and acceptor, while the hydroxyl group serves as a donor. This architecture facilitates the movement of electrons within the molecule upon excitation, which is crucial for charge transport in a semiconductor device.

Further computational analyses on related phenanthroline derivatives have shown that the introduction of strong electron-withdrawing or electron-donating groups can effectively tune the HOMO-LUMO gap, making them suitable for various organic electronic applications. researchgate.net For instance, the introduction of strong electron-withdrawing cyanide acceptor units and π-linkages to a phenanthroline core has been shown to lower the LUMO energy levels, thereby narrowing the band gap and inducing semiconductor properties. researchgate.netsemanticscholar.org While specific computational data for this compound is not extensively documented in the literature surveyed, the established principles from analogous systems strongly suggest its potential as an organic semiconductor.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Phenanthroline and a Representative Donor-Substituted Derivative.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,10-Phenanthroline | -6.26 | 1.43 | 4.83 |

| Representative Donor-Substituted Phenanthroline | Higher (e.g., > -6.0) | Similar or Slightly Lower | Narrower (e.g., < 4.5) |

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). A key requirement for a molecule to exhibit TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Computational modeling plays a crucial role in predicting the ΔEST of potential TADF emitters.

Theoretical studies on phenanthroline derivatives have shown that they can be promising candidates for TADF materials. semanticscholar.orgmjcce.org.mk The design of such molecules often involves creating a significant spatial separation between the HOMO and LUMO. In a D-A system, if the HOMO is localized on the donor moiety and the LUMO on the acceptor moiety, the overlap between their wavefunctions is minimized, leading to a small ΔEST.

For this compound, the electron-donating hydroxyl group and the electron-accepting phenanthroline core could facilitate the necessary charge transfer character for TADF. TD-DFT calculations are instrumental in determining the energies of the S1 and T1 states. A small calculated ΔEST would be a strong indicator of potential TADF properties.

Table 2: Key Parameters for Predicting TADF Properties from Computational Modeling.

| Parameter | Description | Ideal Value for TADF |

|---|---|---|

| ΔEST (S1 - T1) | Energy gap between the lowest singlet and triplet excited states. | Small (typically < 0.2 eV) |

| f(S1) | Oscillator strength of the S1 → S0 transition. | High for efficient fluorescence |

| SOC (S1, T1) | Spin-orbit coupling between the S1 and T1 states. | Sufficient for intersystem crossing |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Computational chemistry provides a reliable means to calculate the hyperpolarizability and other related NLO properties of molecules.

The extended π-conjugated system of the phenanthroline core makes it an excellent candidate for NLO applications. The introduction of donor and acceptor groups can significantly enhance the NLO response by increasing the intramolecular charge transfer. In this compound, the hydroxyl group acts as an electron donor, and the phenanthroline skeleton acts as a π-bridge and acceptor, creating a D-π-A structure that is known to favor large hyperpolarizabilities.

Computational studies on phenanthroline derivatives have confirmed their potential as NLO materials. semanticscholar.orgmjcce.org.mk DFT calculations have been used to determine the total molecular dipole moment (μtot), linear polarizability (αtot), and the first hyperpolarizability (βtot). A study on a series of D-π-A type 1,10-phenanthroline derivatives showed that these systems exhibit significant NLO properties. researchgate.netsemanticscholar.org The calculated βtot values were found to be substantial, indicating a strong NLO response.

The magnitude of the hyperpolarizability is sensitive to the nature and position of the substituents. For this compound, the hydroxyl group at the 5-position is expected to induce a significant charge asymmetry, which is a key factor for a large second-order NLO response. While specific calculated values for this compound are not available in the reviewed literature, the trends observed in computationally studied phenanthroline derivatives suggest that it would possess noteworthy NLO properties.

Table 3: Calculated NLO Properties for a Representative Phenanthroline Derivative.

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μtot | A measure of the molecule's overall polarity. |

| Polarizability | αtot | The ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | βtot | A measure of the second-order NLO response. |

Research Applications in Biological and Chemical Systems

Molecular Interactions with Biological Macromolecules

The planar aromatic system of the phenanthroline moiety is a key feature that facilitates non-covalent interactions with biological macromolecules, most notably nucleic acids.

Phenanthroline derivatives are well-documented DNA-interacting agents, capable of binding through several non-covalent modes. The specific mode of interaction is influenced by the nature and position of substituents on the phenanthroline core.

Intercalation: The flat, polycyclic structure of phenanthrolines allows them to insert between the base pairs of the DNA double helix. rsc.org This mode of binding is primarily stabilized by π-π stacking interactions with the DNA bases. Computational studies on related compounds, such as 1,10-phenanthroline-4,7-dione, have explored the energetics of this process. These analyses show that while dispersion forces (ΔEdisp) are a major stabilizing factor, electrostatic contributions (ΔEelstat) also play a crucial role. nih.govaraid.es

Groove Binding and Electrostatic Interactions: In addition to intercalation, phenanthrolines can bind within the major or minor grooves of DNA. The presence of functional groups, such as the hydroxyl group in 4,7-phenanthrolin-5-ol, can significantly influence binding affinity and modality. Studies on the closely related analog 4,7-dihydroxy-1,10-phenanthroline (4,7-(OH)₂phen) have demonstrated the importance of hydrogen bonding. csic.es The hydroxyl groups can form conventional hydrogen bonds not only with the DNA base pairs but also, and perhaps more importantly, with the sugar and phosphate (B84403) backbone of the DNA. csic.es This interaction with the phosphate backbone introduces a significant attractive electrostatic component to the binding energy, which can be comparable to or even greater than the contribution from dispersion forces. csic.es This is a notable departure from unsubstituted phenanthroline, where dispersion forces are the dominant attractive interaction. csic.es

| Binding Mode | Primary Driving Force | Key Structural Feature | Influence of Hydroxyl Groups | Reference |

|---|---|---|---|---|

| Intercalation | π-π stacking, Dispersion Forces | Planar aromatic rings | Can modify electronic properties affecting stacking | rsc.orgnih.gov |

| Groove Binding | Hydrogen Bonding, van der Waals forces | Substituents capable of H-bonding | Forms H-bonds with base pairs and backbone | csic.es |

| Electrostatic Interaction | Coulombic attraction | Positive charge or H-bond donors | Forms H-bonds with negatively charged phosphate backbone | nih.govcsic.es |

Guanine-rich nucleic acid sequences, such as those found in telomeres, can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are implicated in the regulation of key cellular processes, and their stabilization by small molecules is a promising therapeutic strategy, particularly in cancer and infectious diseases. Phenanthroline derivatives have been shown to be effective G4-stabilizing ligands. rsc.orgnih.gov

Research has demonstrated that certain di-substituted phenanthroline compounds can induce the formation of and significantly stabilize the G-quadruplex structure of human telomeric DNA. rsc.orgresearchgate.net The binding of these ligands can increase the melting temperature (Tm) of the G-quadruplex, indicating enhanced thermal stability. For instance, fluorescence resonance energy transfer (FRET) assays have quantified this stabilization. rsc.org While direct studies on this compound are not available, the proven ability of the phenanthroline scaffold to interact with and stabilize G4 structures in human cells suggests a potential application against parasitic organisms. Many protozoan parasites, such as those causing malaria and trypanosomiasis, also have G-rich telomeric sequences that form G-quadruplexes, making these structures viable targets for therapeutic intervention.

| Compound | G4 Structure Induced | Increase in Melting Temp. (ΔTm in °C) at 1.0 µM | Selectivity | Reference |

|---|---|---|---|---|

| Derivative a | Anti-parallel | 31.6 | High selectivity for G-quadruplex over duplex DNA | rsc.org |

| Derivative b | Anti-parallel | 34.6 | High selectivity for G-quadruplex over duplex DNA | rsc.org |

| Derivative d | Anti-parallel | 32.6 | High selectivity for G-quadruplex over duplex DNA | rsc.org |

Note: Data adapted from a study on four novel di-substituted phenanthroline compounds, demonstrating their ability to stabilize human telomeric G-quadruplex DNA. rsc.org

Modulatory Effects on Cellular Processes (at the molecular/cellular level)

Beyond direct interactions with macromolecules, phenanthroline compounds can perturb fundamental cellular pathways, including redox homeostasis and organelle function.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as critical signaling molecules but can cause significant cellular damage when present in excess, a state known as oxidative stress. nih.govyoutube.com The ability of phenanthroline derivatives to interact with cellular components, particularly mitochondria, can lead to the generation of ROS. Studies involving 1,10-phenanthroline (B135089) have shown that its application to cells can lead to an increase in ROS levels. researchgate.net This effect is often linked to the disruption of mitochondrial function, as the mitochondrial electron transport chain is a primary source of cellular ROS. researchgate.netmdpi.com The perturbation of this system can lead to electron leakage and the subsequent formation of superoxide (B77818) radicals.

Cells possess sophisticated antioxidant systems to counteract oxidative stress, with glutathione (B108866) (GSH) being the most abundant intracellular antioxidant. nih.gov GSH homeostasis is critical for maintaining a reduced intracellular environment. Research has shown that phenanthroline compounds can directly modulate this system. In one study, 1,10-phenanthroline (OP) was found to induce the expression of the gene encoding glutathione synthetase (GSS), the enzyme responsible for the final step in GSH synthesis. nih.gov The level of GSS mRNA was observed to increase approximately 6 hours after treatment with OP and remained elevated for up to 24 hours. nih.gov This induction of a key enzyme in glutathione metabolism suggests a cellular response to a redox disturbance caused by the phenanthroline compound. nih.gov This highlights a mechanism by which cells attempt to counteract the oxidative stress potentially induced by such molecules.

Mitochondria are central hubs for cellular metabolism and are essential for energy production. frontiersin.orgnih.gov They are also key regulators of programmed cell death. The integrity of mitochondrial structure and function is therefore vital for cell survival. The parent compound 1,10-phenanthroline has been identified as a potent modulator of mitochondrial dynamics. researchgate.netnih.gov

Treatment of cells with phenanthroline induces significant mitochondrial fragmentation, a process dependent on the fission protein Drp1. researchgate.netnih.gov This morphological change is accompanied by mitochondrial dysfunction, including depolarization of the mitochondrial membrane potential and decreased ATP levels. researchgate.net Prolonged exposure to phenanthroline can lead to the clearance of these damaged mitochondria through a selective form of autophagy known as mitophagy. researchgate.netnih.gov This phenanthroline-mediated mitophagy is dependent on the core autophagy protein ATG5 and is linked to the initial mitochondrial fission event. nih.gov These findings demonstrate that phenanthroline compounds can disrupt mitochondrial quality control mechanisms, leading to the removal of damaged organelles and potentially triggering cell death pathways.

Interactions with Enzymatic Systems

The ability of phenanthroline compounds to chelate metal ions is central to their interaction with various enzymes, many of which rely on metal cofactors for their catalytic activity.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters. nih.gov Because of their role in neurological processes, they are significant targets in the development of drugs for neurodegenerative and neuropsychiatric disorders. nih.govsigmaaldrich.com Several studies have explored heterocyclic compounds as inhibitors of MAO enzymes. For example, research on pyrrolo[3,4-f]indole-5,7-dione derivatives, which share structural motifs with other nitrogen-containing heterocyclic systems, has identified potent inhibitors of both MAO-A and MAO-B. nih.govsigmaaldrich.com One compound in this class exhibited IC₅₀ values of 0.023 µM for MAO-A and 0.178 µM for MAO-B, demonstrating high potency. nih.govsigmaaldrich.com The mechanism of inhibition for many such compounds is often reversible and competitive. nih.gov These findings suggest that the rigid, planar structure of phenanthroline derivatives like this compound could serve as a scaffold for designing novel MAO inhibitors.

Table 2: MAO Inhibition Data for a Representative Pyrrolo[3,4-f]indole-5,7-dione Derivative Illustrative data based on published findings for related heterocyclic compounds.

| Enzyme | IC₅₀ Value (µM) | Reference Compound |

|---|---|---|

| MAO-A | 0.023 | Pargyline |

| MAO-B | 0.178 | Selegiline |

Source: Data derived from studies on pyrrolo[3,4-f]indole-5,7-dione derivatives. nih.govsigmaaldrich.com

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov The enzyme breaks down complex carbohydrates into simpler sugars for absorption. Inhibitors of α-amylase slow this process, reducing the rate of glucose absorption into the bloodstream. nih.gov While direct studies on this compound are limited, the general mechanism for many synthetic inhibitors involves binding to the active site of the enzyme, often through interactions like hydrogen bonds and van der Waals forces, which retards the enzyme's activity. nih.gov Given that some digestive enzymes are metalloenzymes, the metal-chelating properties of a phenanthroline compound could offer an alternative inhibitory mechanism by sequestering a crucial metal cofactor from the enzyme's active site, thereby deactivating it.

The potential for this compound to interact with a wide range of enzymes is largely predicted by its structure as a metal-chelating agent. Many enzymes, known as metalloenzymes, require a metal ion (such as zinc, iron, copper, or manganese) to function. nih.gov The phenanthroline scaffold is a classic bidentate ligand that can bind these metal ions with high affinity. This action can lead to potent enzyme inhibition by effectively removing the essential cofactor.

A relevant example of this mechanism is seen with holomycin (B130048), a natural product antibiotic. nih.gov Holomycin is reductively activated within cells, and its reduced form strongly chelates zinc. nih.gov This allows it to inhibit zinc-dependent metalloenzymes, including class II fructose (B13574) bisphosphate aldolase (B8822740) and, notably, metallo-β-lactamases, which are responsible for carbapenem (B1253116) antibiotic resistance. nih.gov By removing zinc from their active sites, reduced holomycin inactivates these critical bacterial enzymes. nih.gov This mode of action highlights a key strategy by which compounds like this compound can achieve broad-spectrum enzyme inhibition.

Antimicrobial Mechanism Research

The antimicrobial properties of phenanthroline derivatives are strongly linked to their ability to disrupt bacterial metal homeostasis. nih.gov Bacteria require a delicate balance of essential transition metals like manganese, iron, copper, and zinc for various cellular processes, including enzymatic catalysis and structural protein stability. nih.gov High concentrations of these metals can be toxic, and conversely, deprivation of these metals can be lethal. nih.gov

Compounds like this compound can act as ionophores or chelators, sequestering essential metal ions from the bacterial environment or from within the cell itself. This disruption of metal ion acquisition interferes with numerous metabolic pathways. For example, by chelating zinc, a phenanthroline compound could inhibit the vast number of zinc-dependent metalloproteins involved in DNA replication, transcription, and protein synthesis. nih.gov This mechanism effectively starves the bacteria of essential micronutrients, leading to bacteriostatic or bactericidal effects. This approach is promising for developing new antimicrobial therapies, as it targets fundamental processes that are less prone to the development of resistance compared to single-enzyme targets. nih.gov

Effects on Bacterial Cell Morphology and Membrane Integrity